molecular formula C6H4Cl2O3S B1425960 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261585-06-1

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1425960
M. Wt: 227.06 g/mol
InChI Key: UMPRDPHNEBXAGD-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride (CHBSC) is an organochlorine compound that is widely used in scientific research and laboratory experiments, primarily due to its unique properties and chemical structure. CHBSC is a type of chlorosulfonated aromatic compound, and is composed of a benzene ring with a chlorine atom, two hydroxyl groups, and a sulfonyl chloride group. It is a colorless, water-soluble compound with a strong odor, and is used in a variety of laboratory applications.

Scientific Research Applications

Derivatives and Potential Applications

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride and its derivatives have been a subject of interest in various scientific research areas. Cremlyn and Cronje (1979) explored the synthesis of different chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, and investigated their potential as herbicides. These derivatives were synthesized by reacting chlorosulfonic acid with dichlorophenols, leading to various substituted benzenesulfonyl chlorides. This research highlights the potential application of these compounds in agriculture, particularly as herbicides (Cremlyn & Cronje, 1979).

Synthesis and Purity Enhancement

Moore (2003) discussed the synthesis of high-purity 1-chloro-2,6-difluorobenzene, emphasizing the role of sulfonyl chloride in directing fluorine substitution. This study showcases the importance of sulfonyl chlorides, including 3-chloro-2-hydroxybenzene-1-sulfonyl chloride, in achieving high-purity compounds that are crucial in pharmaceutical and agricultural applications (Moore, 2003).

Water Consumption Reduction in Manufacturing

Andosov et al. (1976) focused on reducing water consumption and disposal in the manufacturing process of phenylurethylane p-sulfonyl chloride. This research is significant for its environmental implications, particularly in minimizing waste and enhancing sustainability in industrial processes involving sulfonyl chlorides (Andosov et al., 1976).

Antimicrobial Activity

A study by Kumar et al. (2020) synthesized new 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride and evaluated their antimicrobial activity. This research demonstrates the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (Kumar et al., 2020).

Reaction Mechanisms and Kinetics

Bentley (2015) investigated the hydrolyses of various acid derivatives, including sulfonyl chlorides. This study provides insights into the reaction mechanisms and kinetics, crucial for understanding the behavior of these compounds in different chemical processes (Bentley, 2015).

properties

IUPAC Name

3-chloro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRDPHNEBXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride

CAS RN

1261585-06-1
Record name 3-chloro-2-hydroxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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